4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
The compound 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (molecular formula: C₁₈H₁₀BrN₂O₄S₂, molecular weight: 465.32 g/mol) is a heterocyclic derivative featuring a thiazolidinone core fused with a 5-bromoindole moiety and a benzoic acid substituent . Its Z-configuration at the 5-position of the thiazolidinone ring is critical for its stereochemical and biological properties. The bromine atom at the 5-position of the indole ring enhances electrophilicity and may influence binding to biological targets, such as enzymes or receptors involved in antimicrobial or anticancer pathways .
This compound belongs to a class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects .
Properties
Molecular Formula |
C18H9BrN2O4S2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C18H9BrN2O4S2/c19-9-3-6-12-11(7-9)13(15(22)20-12)14-16(23)21(18(26)27-14)10-4-1-8(2-5-10)17(24)25/h1-7,23H,(H,24,25) |
InChI Key |
LKEPBPWFJBBDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | PPG | 110 | 8 h | 83 |
| Microwave-assisted | VOSO₄/CH₃CN | 80 (microwave) | 15 min | 78 |
| Ultrasonic | DIPEAC | 25 | 45 min | 89 |
| Stepwise | None (toluene) | 100 | 12 h | 72 |
| Solid-phase | WO₃/H₂O₂ | 50 | 6 h | 68 |
Stereochemical Control and Analytical Validation
The (5Z)-configuration is confirmed via NOESY NMR , showing proximity between the indole NH and thiazolidinone carbonyl proton. HPLC purity exceeds 98% in all methods.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom on the indole ring enables targeted substitution reactions. Under SNAr (nucleophilic aromatic substitution) conditions with polar aprotic solvents (e.g., DMF, DMSO):
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| 80–100°C, K₂CO₃ as base | Primary amines | Br replaced with -NH-R groups | |
| Microwave irradiation, 120°C | Thiophenol derivatives | Br replaced with -S-Ar groups | |
| CuI catalysis, 60°C | NaN₃ | Br replaced with azide (-N₃) |
This reactivity enables diversification for structure-activity relationship (SAR) studies in drug discovery.
Thiazolidinone Ring Modifications
The 1,3-thiazolidin-4-one core participates in ring-opening and functionalization reactions:
Oxidation of Thioxo Group
Controlled oxidation converts the thioxo (-S-) group to sulfonyl (-SO₂-):
| Oxidizing Agent | Conditions | Product Structure | Yield |
|---|---|---|---|
| H₂O₂/CH₃COOH | 25°C, 12 hrs | Sulfonyl derivative | 65–70% |
| KMnO₄/H₂SO₄ | 0°C, 2 hrs | Over-oxidized byproducts | <30% |
This modification enhances polarity and hydrogen-bonding capacity for biological targeting .
Condensation Reactions
The exocyclic double bond (5Z configuration) undergoes condensation with aldehydes or ketones:
| Substrate | Catalyst | Product Type | Application |
|---|---|---|---|
| Benzaldehyde | Piperidine | Extended π-conjugated systems | Fluorescent probes |
| Acetophenone | BF₃·Et₂O | Cyclohexenone derivatives | Anticancer scaffolds |
These reactions exploit the electron-deficient nature of the indolylidene-thiazolidinone system .
Benzoic Acid Functionalization
The carboxylic acid group undergoes classical transformations:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Esterification | SOCl₂ + ROH | Methyl/ethyl esters | Enhanced lipophilicity |
| Amide Formation | EDC/HOBt + amines | Primary/secondary amides | Improved bioavailability |
These derivatives are critical for optimizing pharmacokinetic properties.
Indole Ring Reactivity
The 2-oxo-1,2-dihydroindole moiety participates in:
Mannich Reaction
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + piperidine | EtOH, Δ | Tertiary amine derivatives | 55–60% |
This reaction introduces basic nitrogen centers for salt formation and solubility enhancement .
Comparative Reactivity Table
| Functional Group | Reaction | Optimal Conditions | Byproducts |
|---|---|---|---|
| Bromine | SNAr with amines | DMF, 90°C, 8 hrs | Dehalogenation products |
| Thiazolidinone | Oxidation with H₂O₂ | Acetic acid, 25°C | Sulfoxides |
| Benzoic acid | Esterification | SOCl₂, reflux | Anhydrides |
Scientific Research Applications
Overview
4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound notable for its unique structural features, which include bromine, indole, thiazolidine, and benzoic acid moieties. This compound is of significant interest in medicinal chemistry and various scientific research applications due to its potential biological activities.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. Research indicates that compounds with similar structures have shown promise in modulating enzyme activities and receptor functions, making them candidates for drug development.
Biological Activities
Research has highlighted the following potential biological activities of this compound:
- Antimicrobial Properties : The compound may inhibit the growth of various pathogens.
- Anticancer Effects : Its ability to interact with specific cellular targets could lead to apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an enzyme inhibitor, influencing metabolic pathways.
Chemical Synthesis
The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions typical of thiazolidine and indole derivatives, such as:
- Oxidation : Can yield different carboxylic acids.
- Reduction : May produce reduced derivatives with hydrogenated functionalities.
- Substitution Reactions : Can introduce new functional groups into the molecule.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Structure : Features a 1-methyl substitution on the indole ring instead of bromine.
- Molecular Formula : C₁₉H₁₃N₂O₄S₂.
- This compound showed moderate antimicrobial activity but lower cytotoxicity than the brominated analogue .
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid
- Structure : Lacks bromine on the indole ring but retains the benzoic acid group.
- Activity : Exhibited potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus) and antifungal effects (MIC: 4–16 µg/mL against C. albicans) . The absence of bromine may enhance membrane permeability due to reduced steric hindrance .
4-[(5Z)-4-Oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Structure : Replaces the indole moiety with a thienyl group.
- Molecular Weight : 347.43 g/mol.
- Activity : Demonstrated weaker antimicrobial activity compared to indole-containing analogues, highlighting the importance of the indole scaffold for target specificity .
Key Research Findings
Role of Halogen Substitution: Bromination at the indole 5-position (as in the target compound) enhances anticancer activity compared to non-halogenated analogues, likely due to improved DNA intercalation or topoisomerase inhibition .
Steric and Electronic Effects : Methyl or thienyl substituents reduce activity compared to brominated derivatives, underscoring the importance of halogen-bonding interactions in target engagement .
Carboxylic Acid Group : The benzoic acid moiety improves aqueous solubility and may facilitate ionic interactions with positively charged residues in enzyme active sites .
Biological Activity
The compound 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anticancer, and antifungal activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure that combines elements from thiazolidinones and indole derivatives. The presence of a bromo group enhances its electrophilic character, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has shown promising results against various microbial strains:
- Fungal Activity : The compound demonstrated antifungal activity comparable to established antifungal agents. In particular, it was effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values of approximately 15 µM and 20 µM respectively. These values suggest a moderate level of cytotoxicity, which warrants further investigation into its mechanism of action .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. Key findings include:
Case Studies
- Antifungal Efficacy : A study conducted by Ivanov et al. (2016) reported that the compound exhibited significant antifungal properties against Candida species, with mechanisms involving disruption of fungal cell wall synthesis .
- Cytotoxicity in Cancer Models : In a recent publication, the compound was tested against various cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a potential therapeutic application in breast cancer treatment .
Q & A
Q. What are the critical synthetic pathways for this compound?
The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiosemicarbazide intermediates. Key steps include refluxing in acetic acid with sodium acetate (as a catalyst) and recrystallization from DMF-acetic acid mixtures. The Z-configuration of the indolylidene moiety is stabilized by intramolecular hydrogen bonding .
Q. Which spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl/thioxo groups (δ 170–180 ppm).
- IR : Confirms C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with theoretical molecular weights (e.g., m/z 485 for C19H10BrN3O4S2) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 16 µg/mL) and antifungal effects via inhibition of ergosterol biosynthesis. Antioxidant activity is measured via DPPH radical scavenging (IC50 ≈ 25 µM) .
Advanced Research Questions
Q. How do reaction conditions influence synthesis efficiency?
Comparative studies show solvent systems significantly impact yield:
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 120 | 3 | 72 |
| DMF-Acetic acid | 110 | 2.5 | 85 |
| DMF enhances intermediate solubility, while acetic acid acts as a proton donor for cyclization . |
Q. What strategies resolve contradictory antioxidant activity data?
Discrepancies in DPPH vs. ABTS assay results may arise from solvent polarity or radical stability. Standardizing protocols (e.g., 0.1 mM DPPH in ethanol, 30 min incubation) and using electron spin resonance (ESR) to quantify radical scavenging kinetics can harmonize data .
Q. How can structural modifications improve aqueous solubility?
Introducing hydrophilic groups (e.g., –SO3H or –OH) on the benzoic acid moiety increases solubility by 3–5×. Salt formation (e.g., sodium or ammonium salts) further enhances bioavailability in physiological buffers (pH 7.4) .
Q. What computational methods predict binding modes with microbial targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the thioxo group and bacterial DNA gyrase (Thr165) and hydrophobic interactions with Val123. Binding affinity correlates with experimental MIC values (R² = 0.89) .
Q. How do electronic effects of substituents modulate bioactivity?
Electron-withdrawing groups (e.g., Br at C5 of indole) enhance electrophilicity, improving antimicrobial potency. SAR studies show:
| Substituent | MIC (S. aureus) (µg/mL) |
|---|---|
| –Br | 16 |
| –Cl | 32 |
| –H | 64 |
| Bromine’s inductive effect increases membrane permeability . |
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis (100 W, 80°C, 30 min) to reduce reaction time by 50% while maintaining yield .
- Characterization : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in the thiazolidinone ring .
- Biological Assays : Combine checkerboard (FIC index) and time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
